2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is a chemical compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of a fluorine atom and a hydroxyl group on the biphenyl structure imparts unique chemical and physical properties to this compound .
Mechanism of Action
Target of Action
The primary targets of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile are currently unknown. This compound is structurally similar to flurbiprofen , a nonsteroidal anti-inflammatory agent (NSAIA) with antipyretic and analgesic activity . Therefore, it might interact with similar targets as flurbiprofen, such as cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response.
Mode of Action
Given its structural similarity to flurbiprofen , it might inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation.
Pharmacokinetics
A compound with similar structure, ly293111 , has been shown to have long-lived circulating metabolites in rats . This suggests that 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile might also have a long half-life in the body, which could influence its bioavailability.
Result of Action
If it acts similarly to flurbiprofen , it might reduce inflammation by decreasing the production of prostaglandins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dioxane, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-4’-oxo-[1,1’-biphenyl]-3-carbonitrile.
Reduction: Formation of 2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen: A non-steroidal anti-inflammatory drug with a similar biphenyl structure but differing in the position of the fluorine atom.
Diflunisal: Another NSAID with a biphenyl structure, used for its analgesic and anti-inflammatory properties.
Brequinar: A compound with a biphenyl structure, known for its immunosuppressant and antiproliferative activities.
Uniqueness
2-Fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-3-(4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWPWIUOVCEIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683478 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261951-45-4 |
Source
|
Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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